Cyclarbamate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclarbamate can be synthesized through a three-component coupling reaction involving amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI). This method offers mild reaction conditions and short reaction times, avoiding overalkylation of the carbamate . Another method involves the use of silicon tetramethoxide as a nonmetallic regenerable reagent and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a carbon dioxide capture agent and catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the reaction of cyclopentane-1,1-diyldimethanol with phenyl isocyanate under controlled conditions to form the desired carbamate . This process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclarbamate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carbamate derivatives.
Reduction: Reduction reactions can convert this compound into its amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized carbamate derivatives.
Reduction: Amine derivatives.
Substitution: Substituted carbamate compounds.
Scientific Research Applications
Cyclarbamate has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other carbamate compounds.
Biology: Studied for its effects on GABA receptors and its potential as a neuroprotective agent.
Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
Cyclarbamate exerts its effects by modulating the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to reduced neuronal excitability and muscle relaxation . The molecular targets include the GABA receptor subunits, and the pathways involved are primarily related to the inhibition of neurotransmitter release .
Comparison with Similar Compounds
Carbaryl: Another carbamate compound used as an insecticide.
Aldicarb: A carbamate pesticide with similar toxicological properties.
Comparison: Cyclarbamate is unique in its application as a muscle relaxant and tranquilizer, whereas similar compounds like carbaryl, aldicarb, and oxamyl are primarily used as pesticides. This highlights this compound’s distinct pharmacological properties and its potential therapeutic applications .
Properties
CAS No. |
5779-54-4 |
---|---|
Molecular Formula |
C21H24N2O4 |
Molecular Weight |
368.4 g/mol |
IUPAC Name |
[1-(phenylcarbamoyloxymethyl)cyclopentyl]methyl N-phenylcarbamate |
InChI |
InChI=1S/C21H24N2O4/c24-19(22-17-9-3-1-4-10-17)26-15-21(13-7-8-14-21)16-27-20(25)23-18-11-5-2-6-12-18/h1-6,9-12H,7-8,13-16H2,(H,22,24)(H,23,25) |
InChI Key |
IRZVVDMCEZNNCW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3 |
Canonical SMILES |
C1CCC(C1)(COC(=O)NC2=CC=CC=C2)COC(=O)NC3=CC=CC=C3 |
Appearance |
Solid powder |
melting_point |
151.5 °C |
Key on ui other cas no. |
5779-54-4 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C 1428; C-1428; Ciclarbamato; Ciclarbamato; Cyclarbamate; Cyclarbamatum; Cyclarbamatum; EINECS 227-302-7 M 906 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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